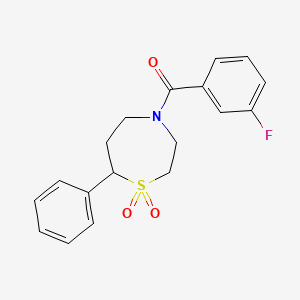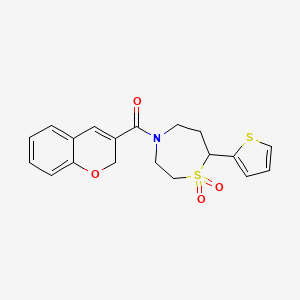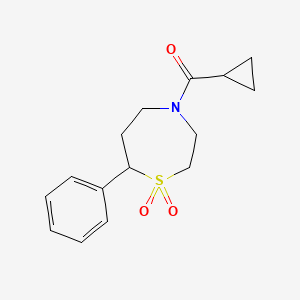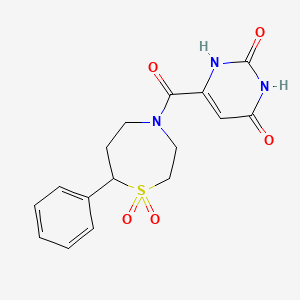
4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the introduction of the phenyl groups, and the attachment of the fluorobenzoyl group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorobenzoyl group, which could undergo various reactions such as nucleophilic aromatic substitution. The thiazepane ring might also participate in reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has a wide range of potential applications in scientific research. It has been used as a reactant in the synthesis of various compounds, including 2-fluoro-3-methyl-1-phenyl-1,3-dioxolane and 2-fluoro-3-methyl-1-phenyl-1,3-dioxolane-4-carboxylate. This compound has also been used in the synthesis of novel heterocyclic compounds and as an intermediate in the preparation of 1,2,3-triazoles. In addition, this compound has been used in the synthesis of novel pharmaceuticals, such as the anti-cancer drug lapatinib.
Wirkmechanismus
4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is believed to act as a prodrug, meaning that it is converted into an active form in the body. The exact mechanism of action is not yet known, but it is thought to involve the conversion of this compound into a reactive species, which then reacts with cellular components. This reaction then leads to the formation of a compound that has a specific biological effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to possess anti-inflammatory, anti-nociceptive, and anti-oxidant properties. In addition, it has been found to possess anti-cancer properties, and has been found to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, one limitation of using this compound in experiments is that it is a relatively toxic compound, and should be handled with caution.
Zukünftige Richtungen
4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has a wide range of potential applications in the medical, pharmaceutical, and chemical industries. In the future, further research is needed to explore the potential therapeutic uses of this compound, as well as its potential as an intermediate in the synthesis of novel pharmaceuticals. In addition, further research is needed to explore the mechanism of action of this compound, and to determine its potential effects on human health. Finally, further research is needed to explore the potential uses of this compound in the synthesis of novel heterocyclic compounds.
Synthesemethoden
4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be synthesized from benzoyl chloride and 7-phenyl-1lambda6,4-thiazepane-1,1-dione. The reaction is carried out in anhydrous conditions, using a catalytic amount of anhydrous aluminum chloride. The reaction is then heated to a temperature of 200°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is collected by filtration.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-16-8-4-7-15(13-16)18(21)20-10-9-17(24(22,23)12-11-20)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDWYKZAIHJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)
![N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6424678.png)
![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)

![methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424701.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)
![1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea](/img/structure/B6424716.png)




![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)
![7-(2-chlorophenyl)-4-[5-(1,2-dithiolan-3-yl)pentanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6424758.png)